molecular formula C24H23N5O2S B12169296 [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12169296
M. Wt: 445.5 g/mol
InChI Key: HMEBENFEERBLOO-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole ring, followed by the introduction of the pyrrole and piperazine moieties. The methoxyphenyl group is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or ligand for studying various biological processes. Its interactions with proteins, enzymes, and other biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development and pharmacological studies.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics for various applications.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or other fields.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.

    Indole derivatives: Known for their wide range of biological applications, indole derivatives are structurally related to the pyrrole moiety in the compound.

    Thiazole derivatives: These compounds have a thiazole ring similar to the core structure of the compound and are known for their pharmacological properties.

Uniqueness

What sets [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone apart is its unique combination of functional groups and heterocyclic rings

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H23N5O2S/c1-31-19-9-7-18(8-10-19)21-22(32-24(26-21)29-12-4-5-13-29)23(30)28-16-14-27(15-17-28)20-6-2-3-11-25-20/h2-13H,14-17H2,1H3

InChI Key

HMEBENFEERBLOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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